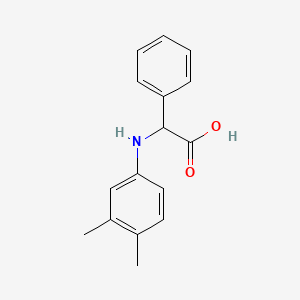

Ácido (3,4-Dimetil-fenilamino)-fenil-acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,4-Dimethyl-phenylamino)-phenyl-acetic acid is an organic compound that features a phenylacetic acid backbone with a (3,4-dimethyl-phenylamino) substituent

Aplicaciones Científicas De Investigación

Chemistry: (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

Target of Action

The primary target of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, also known as Eltrombopag, is the thrombopoietin receptor (TPO-R) . This receptor plays a crucial role in the regulation of megakaryopoiesis and platelet production .

Mode of Action

Eltrombopag interacts with the transmembrane domain of the human TPO-R and initiates signaling cascades .

Biochemical Pathways

The compound’s action affects the JAK-STAT signaling pathway , which is crucial for many aspects of growth, survival, and differentiation of cells . Eltrombopag’s interaction with TPO-R activates this pathway, leading to the stimulation of megakaryocyte growth and platelet production .

Pharmacokinetics

Eltrombopag is an oral small molecule . After administration, there is a delay of 5 days before the platelet count rises and subsequently reaches a peak after 12–14 days . The pharmacokinetic parameters of eltrombopag indicate its bioavailability and its impact on the body .

Result of Action

The primary result of Eltrombopag’s action is an increase in platelet production . This is achieved through the stimulation of megakaryocyte growth and differentiation, leading to an increase in the number of platelets in the bloodstream .

Action Environment

The efficacy and stability of Eltrombopag can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can affect the absorption and hence the bioavailability of the drug . Furthermore, genetic factors such as polymorphisms in the TPO-R could potentially influence the individual response to the drug .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid typically involves the reaction of 3,4-dimethylaniline with phenylacetic acid under specific conditions. One common method includes:

Diazotization: 3,4-dimethylaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

Coupling Reaction: The diazonium salt formed is then coupled with phenylacetic acid in the presence of a catalyst such as copper powder.

Hydrolysis: The resulting product is hydrolyzed to yield (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: (3,4-Dimethyl-phenylamino)-phenyl-acetic acid can undergo oxidation reactions to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated products.

Comparación Con Compuestos Similares

Phenylacetic acid: The parent compound, which lacks the (3,4-dimethyl-phenylamino) substituent.

3,4-Dimethylaniline: The amine precursor used in the synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.

N-Phenylglycine: Another related compound with a different substitution pattern.

Uniqueness: (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the (3,4-dimethyl-phenylamino) group enhances its reactivity and potential therapeutic applications compared to similar compounds.

Propiedades

IUPAC Name |

2-(3,4-dimethylanilino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-8-9-14(10-12(11)2)17-15(16(18)19)13-6-4-3-5-7-13/h3-10,15,17H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWPCRABGHIXGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374409 |

Source

|

| Record name | (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725252-91-5 |

Source

|

| Record name | α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725252-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid](/img/structure/B1334045.png)

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)